

Toxicology and Safety Assessment of Jesaconitine: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Jesaconitine	
Cat. No.:	B608182	Get Quote

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Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin and cardiotoxin. Like other aconitine-type alkaloids, its toxicity presents a significant concern, particularly in the context of traditional medicine where Aconitum species are sometimes used. This technical guide provides a comprehensive overview of the toxicology and safety assessment of **jesaconitine**, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways to support research and drug development efforts.

Quantitative Toxicological Data

The toxicity of **jesaconitine** has been quantified through various studies, primarily in animal models. The following tables summarize the available data on its lethal dosage and toxicokinetics.

Table 1: Acute Lethal Toxicity of Jesaconitine

Route of Administration	Test Species	LD50 (mg/kg)	Citation
Subcutaneous	Mice	0.23	[1]



Note: While specific oral, intravenous, and intraperitoneal LD50 values for **jesaconitine** are not readily available in the cited literature, the oral LD50 for the related compound aconitine in mice is reported as 1.8 mg/kg, and the intravenous LD50 is approximately 38 times that of its hydrolysates[2][3].

Table 2: Toxicokinetic Parameters of Jesaconitine in

Humans (from Aconite Poisoning Cases)

Case	Half-life (t1/2) (h)	Area Under the Curve (AUC) (ng·h/mL)	Mean Residence Time (MRT) (h)
Case 1	15.4	-	-
Case 2	5.8	-	12.8
Case 4	6.5	6.9	17.2
Case 5	8.2	26.1	11.5

Data extracted from case reports of aconite poisoning where **jesaconitine** was a major detected alkaloid[4]. Note that these values are from poisoning incidents and may vary significantly based on individual factors.

Mechanism of Toxicity

The primary mechanism of **jesaconitine**'s toxicity lies in its interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of tissues like the myocardium, nerves, and muscles[5].

By binding to site 2 of the α -subunit of these channels, **jesaconitine** causes a persistent activation, leading to an influx of sodium ions. This disrupts the normal electrochemical gradient, causing prolonged depolarization of the cell membrane. The consequences of this action are most pronounced in the cardiovascular and central nervous systems.

Cardiotoxicity

The persistent activation of sodium channels in cardiomyocytes leads to a cascade of events culminating in severe cardiac arrhythmias. The initial sodium influx promotes a secondary influx



of calcium ions through the sodium-calcium exchanger, leading to intracellular calcium overload[6][7][8]. This calcium dysregulation is a key driver of aconitine-induced cardiotoxicity, contributing to arrhythmias and apoptosis. Furthermore, aconitine has been shown to activate the NLRP3 inflammasome and associated signaling pathways, leading to myocardial injury.

Neurotoxicity

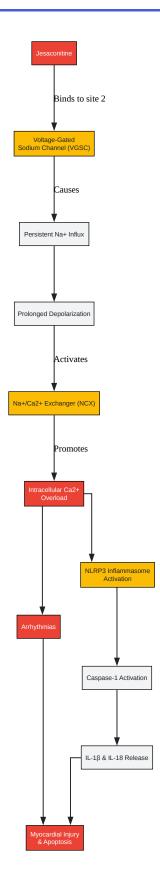
In the nervous system, the continuous depolarization of neurons leads to a range of symptoms from paresthesia to convulsions and, ultimately, respiratory paralysis. Studies on aconitine have shown that it can induce neuronal apoptosis through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways[3][9]. Excitotoxicity, triggered by an excessive release of excitatory amino acids like glutamate, also plays a role in aconitine-induced neurotoxicity[9][10].

Signaling Pathways

The toxic effects of **jesaconitine** and related aconitine alkaloids are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in **jesaconitine**-induced cardiotoxicity and neurotoxicity.

Jesaconitine-Induced Cardiotoxicity Signaling Pathway



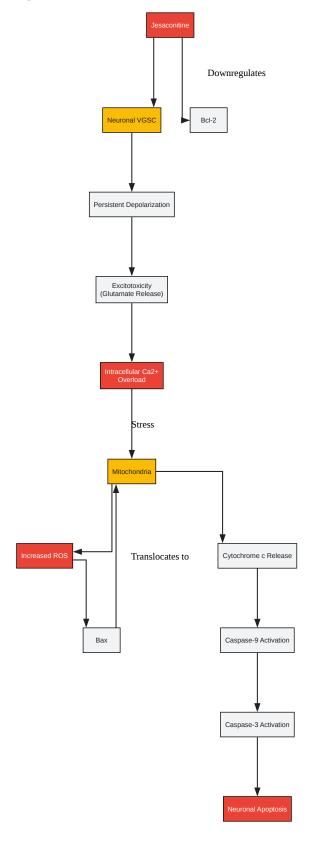


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Caption: Jesaconitine-induced cardiotoxicity pathway.



Jesaconitine-Induced Neurotoxicity and Apoptosis Signaling Pathway





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Caption: **Jesaconitine**-induced neurotoxicity and apoptosis pathway.

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of **jesaconitine**'s toxicity. The following sections outline methodologies for key in vivo and in vitro assays.

Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity of **jesaconitine**.

- 1. Animals:
- Healthy, young adult mice (e.g., BALB/c or CD-1 strain), typically 8-12 weeks old.
- Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Access to food and water is provided ad libitum, except for a brief fasting period before dosing.
- 2. Dose Preparation:
- **Jesaconitine** is dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of non-toxic solubilizing agent if necessary).
- The concentration is adjusted to deliver the desired dose in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).
- 3. Experimental Procedure:
- Fasting: Animals are fasted overnight (food, but not water) prior to dosing.
- Dosing: A single dose of jesaconitine is administered by oral gavage.



- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes.
- Observation Period: Intensive observation is conducted for the first few hours post-dosing,
 with regular observations continuing for at least 14 days.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- 4. Data Analysis:
- The LD50 is calculated using appropriate statistical methods, such as the Probit or Logit method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Culture:

- Adherent or suspension cell lines (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
- 2. Experimental Setup:
- Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight (for adherent cells).
- A series of dilutions of **jesaconitine** are prepared in the culture medium.
- 3. Treatment:
- The culture medium is replaced with medium containing various concentrations of jesaconitine.

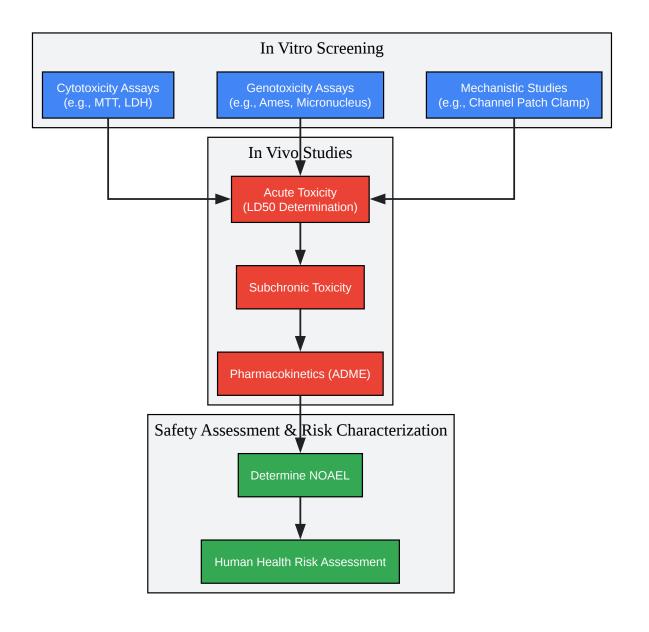


- Control wells receive medium with the vehicle only.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- 4. MTT Assay Procedure:
- Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.
- During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- 5. Data Analysis:
- Cell viability is expressed as a percentage of the control.
- The IC50 value (the concentration of jesaconitine that inhibits cell viability by 50%) is calculated by plotting a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the safety assessment of a compound like **jesaconitine**, from initial in vitro screening to in vivo studies.





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